molecular formula C18H14F2N4OS B286973 1-[3-(4-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl 4-fluorophenyl ether

1-[3-(4-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl 4-fluorophenyl ether

Cat. No. B286973
M. Wt: 372.4 g/mol
InChI Key: NQGVTGNHYBQUPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(4-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl 4-fluorophenyl ether, also known as Compound A, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.

Mechanism of Action

The mechanism of action of 1-[3-(4-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl 4-fluorophenyl ether A is not fully understood, but it is believed to involve modulation of GABA receptors. GABA is the main inhibitory neurotransmitter in the central nervous system, and its receptors are the target of many drugs used to treat anxiety, epilepsy, and other neurological disorders. 1-[3-(4-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl 4-fluorophenyl ether A has been shown to selectively enhance the activity of GABA receptors containing the alpha-2 and alpha-3 subunits, which are expressed in brain regions involved in anxiety and seizure control.
Biochemical and Physiological Effects
1-[3-(4-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl 4-fluorophenyl ether A has been shown to exhibit potent anticonvulsant, anxiolytic, and analgesic effects in animal models. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In addition, 1-[3-(4-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl 4-fluorophenyl ether A has been shown to have low toxicity and to be well-tolerated in animal studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[3-(4-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl 4-fluorophenyl ether A in lab experiments is its potent and selective activity on GABA receptors, which makes it a useful tool for studying the role of these receptors in various physiological and pathological processes. However, one limitation of using 1-[3-(4-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl 4-fluorophenyl ether A is its relatively low yield and high cost, which may limit its availability for some research groups.

Future Directions

There are several future directions for research on 1-[3-(4-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl 4-fluorophenyl ether A. One area of interest is the development of new analogs with improved pharmacological properties, such as higher potency, selectivity, and bioavailability. Another area of interest is the elucidation of the exact mechanism of action of 1-[3-(4-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl 4-fluorophenyl ether A, which may lead to the discovery of new targets for drug development. Finally, the potential clinical applications of 1-[3-(4-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl 4-fluorophenyl ether A, such as the treatment of epilepsy, anxiety, and pain, should be further explored in preclinical and clinical studies.

Synthesis Methods

The synthesis of 1-[3-(4-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl 4-fluorophenyl ether A involves a multi-step process that includes the reaction of 4-fluorobenzylamine with 2,4-dichloro-5-fluoropyrimidine to form the intermediate compound, which is then reacted with 1,2,4-triazole-3-thiol and sodium hydride to yield the final product. The yield of 1-[3-(4-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl 4-fluorophenyl ether A is reported to be around 45-50%.

Scientific Research Applications

1-[3-(4-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl 4-fluorophenyl ether A has been extensively studied for its potential applications in medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, 1-[3-(4-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl 4-fluorophenyl ether A has been shown to exhibit potent anticonvulsant activity, making it a promising candidate for the development of new antiepileptic drugs. In drug discovery, 1-[3-(4-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl 4-fluorophenyl ether A has been identified as a potential lead compound for the development of novel analgesics and anxiolytics. In neuroscience, 1-[3-(4-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl 4-fluorophenyl ether A has been shown to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal excitability and anxiety.

properties

Molecular Formula

C18H14F2N4OS

Molecular Weight

372.4 g/mol

IUPAC Name

6-[1-(4-fluorophenoxy)ethyl]-3-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H14F2N4OS/c1-11(25-15-8-6-14(20)7-9-15)17-23-24-16(21-22-18(24)26-17)10-12-2-4-13(19)5-3-12/h2-9,11H,10H2,1H3

InChI Key

NQGVTGNHYBQUPF-UHFFFAOYSA-N

SMILES

CC(C1=NN2C(=NN=C2S1)CC3=CC=C(C=C3)F)OC4=CC=C(C=C4)F

Canonical SMILES

CC(C1=NN2C(=NN=C2S1)CC3=CC=C(C=C3)F)OC4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.